Tri(2-methoxycarbonylethyl)phosphine

Übersicht

Beschreibung

Vorbereitungsmethoden

Tri(2-methoxycarbonylethyl)phosphine can be synthesized through the esterification of tris(2-carboxyethyl)phosphine in the presence of alcohols . This process involves the reaction of tris(2-carboxyethyl)phosphine with methanol under specific conditions to yield this compound. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

Coordination Chemistry

TMCEP acts as a ligand in coordination chemistry, forming stable complexes with transition metals such as platinum. For instance:

-

Cis-[Pt(tmTCEP)₂Cl₂] and trans-[Pt(TCEP)₂Cl₂] were synthesized by reacting TCEP/TMCEP with tetrachloroplatinate. The cis isomer forms quantitatively in methanol, while the trans isomer requires specific conditions .

-

NMR Characterization :

| Complex | ³¹P-NMR Shift (ppm) | Yield |

|---|---|---|

| cis-Pt(tmTCEP)₂Cl₂ | 15.9 | Quantitative |

| trans-Pt(TCEP)₂Cl₂ | Not reported | High |

Redox Reactions

Phosphine ligands like TMCEP are known for their redox activity. While specific redox reactions of TMCEP are not detailed in the provided sources, its structural similarity to TCEP—a known reducing agent—suggests potential roles in redox processes. For example, TCEP can oxidize in the absence of oxygen, implying TMCEP may exhibit analogous behavior under certain conditions .

Substitution Reactions

TMCEP participates in ligand substitution reactions, particularly in metal complex formation. For instance, its ester groups enable coordination to platinum centers, displacing weaker ligands like chloride ions. This substitution is critical in generating stable platinum complexes for catalytic or biological applications .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

TMCEP serves as a powerful reducing agent in biochemical studies, particularly for the reduction of disulfide bonds in proteins and peptides. This property is crucial for several applications:

- Protein Characterization : TMCEP is employed to reduce disulfide bonds, facilitating the analysis and characterization of protein structures. By breaking these bonds, researchers can better understand protein folding and function .

- Mass Spectrometry : The compound is favored in mass spectrometry due to its stability and lack of interference with absorbance measurements. This makes it an ideal choice for preparing samples for analysis.

- RNA Isolation : TMCEP is utilized during the tissue homogenization process for RNA isolation, ensuring the integrity of RNA samples by preventing oxidation and degradation.

Proteomics

In proteomics, TMCEP's ability to selectively cleave disulfide bonds without affecting other functional groups makes it invaluable:

- Cysteine Labeling : The compound is used in labeling cysteine residues with maleimides, which is essential for studying protein interactions and modifications.

- Redox Environment Studies : TMCEP has been shown to enhance cysteine ligandability in cancer cell lines by altering the cellular redox environment. This capability allows researchers to explore the role of redox states in cellular signaling and disease progression .

Catalytic Applications

TMCEP's reactivity extends beyond biological systems into catalytic processes:

- Metal Complex Formation : TMCEP can form stable complexes with various metals, which exhibit catalytic properties beneficial for specific organic reactions. These metal-phosphine complexes are useful in catalyzing reactions such as hydrogenation and cross-coupling reactions .

- Organic Synthesis : The compound's unique structure allows it to participate in various organic transformations, making it a versatile reagent in synthetic chemistry. Its ability to reduce functional groups enhances its utility in organic synthesis.

Case Study 1: Protein Reduction and Analysis

A study demonstrated that using TMCEP for the reduction of disulfide bonds in a model protein allowed researchers to obtain clearer mass spectral data, leading to improved identification of post-translational modifications.

Case Study 2: Cysteine Ligandability Enhancement

In a pan-cancer analysis involving 416 cell lines, pre-treatment with TMCEP significantly increased the ligandability of cysteine residues. This finding highlighted the importance of redox conditions in drug design and targeted therapy development .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biochemistry | Protein characterization | Enhances understanding of protein structure |

| Mass Spectrometry | Sample preparation | Stability and non-interference |

| RNA Isolation | Tissue homogenization | Maintains RNA integrity |

| Proteomics | Cysteine labeling | Essential for studying protein modifications |

| Catalysis | Metal complex formation | Facilitates various organic reactions |

| Organic Synthesis | Functional group reduction | Versatile reagent for synthetic chemistry |

Wirkmechanismus

The mechanism of action of tri(2-methoxycarbonylethyl)phosphine involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects . The molecular targets and pathways involved in these interactions depend on the specific metal complex and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Tri(2-methoxycarbonylethyl)phosphine is similar to other phosphine compounds, such as tris(2-carboxyethyl)phosphine and tris(hydroxymethyl)phosphine . it has unique properties that make it more suitable for certain applications. For example, it has higher permeability compared to tris(2-carboxyethyl)phosphine, making it more effective in certain biological systems . Other similar compounds include tris(hydroxypropyl)phosphine and triphenylphosphine, which have different applications and properties .

Biologische Aktivität

Tri(2-methoxycarbonylethyl)phosphine (TMCEP) is a phosphine compound that has garnered attention for its potential biological activities, particularly in the context of drug delivery systems and as a ligand in coordination chemistry. This article explores the biological activity of TMCEP, supported by relevant data, case studies, and research findings.

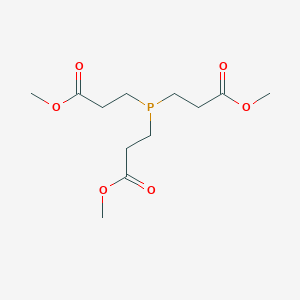

Chemical Structure and Properties

TMCEP has the molecular formula and is characterized by three methoxycarbonylethyl groups attached to a phosphorus atom. Its structure is crucial for its interactions in biological systems and its function as a ligand in various chemical reactions.

Biological Activity Overview

1. Antioxidant Properties

TMCEP exhibits notable antioxidant activity, which is essential in combating oxidative stress in biological systems. Research indicates that phosphines can scavenge free radicals, thereby protecting cellular components from oxidative damage. The antioxidant mechanism involves the donation of electrons from the phosphine to free radicals, stabilizing them and preventing cellular injury.

2. Coordination Chemistry

TMCEP serves as a ligand for metal complexes, particularly platinum-based drugs. The coordination of TMCEP with platinum enhances the solubility and bioavailability of these compounds, potentially leading to improved therapeutic effects. Studies have shown that TMCEP-modified platinum complexes exhibit enhanced cytotoxicity against cancer cell lines compared to their unmodified counterparts .

3. Drug Delivery Systems

The incorporation of TMCEP into polymeric micelles has been explored for targeted drug delivery applications. These micelles can encapsulate hydrophobic drugs and release them in a controlled manner at target sites, such as tumors. The pH-responsive nature of TMCEP-based materials allows for enhanced drug release in acidic environments typical of tumor tissues .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of platinum(II) complexes with TMCEP against various cancer cell lines. The results demonstrated that these complexes exhibited significant cytotoxic effects, with IC50 values lower than those of traditional platinum drugs like cisplatin. The enhanced activity was attributed to the improved cellular uptake facilitated by the phosphine ligand .

Case Study 2: Antioxidant Efficacy

In vitro assays were conducted to evaluate the antioxidant capacity of TMCEP. The compound showed a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured cells exposed to oxidative stress. These findings suggest that TMCEP may have therapeutic potential in conditions associated with oxidative damage, such as neurodegenerative diseases .

Data Table: Biological Activities of TMCEP

Eigenschaften

IUPAC Name |

methyl 3-bis(3-methoxy-3-oxopropyl)phosphanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21O6P/c1-16-10(13)4-7-19(8-5-11(14)17-2)9-6-12(15)18-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGYESORUFVNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCP(CCC(=O)OC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649684 | |

| Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29269-17-8 | |

| Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29269-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.